alpha-D-galactosyl-(1->3)-D-galactose
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Overview
Description
3-O-α-D-Galactopyranosyl-D-galactopyranose is a disaccharide composed of two galactose molecules linked by a glycosidic bond. This compound is a member of the carbohydrate family and plays a significant role in various biological processes. It is commonly found in nature and is involved in the structure and function of many biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-α-D-Galactopyranosyl-D-galactopyranose typically involves the glycosylation of a galactose donor with a galactose acceptor. One common method is the use of trichloroacetimidoyl 2,3,4,6-tetra-O-benzyl-β-D-galactopyranoside as the donor and allyl 2,6-di-O-benzyl-α- or β-D-galactopyranoside as the acceptor . The reaction is carried out under anhydrous conditions with a suitable catalyst to promote the formation of the glycosidic bond.
Industrial Production Methods
Industrial production of 3-O-α-D-Galactopyranosyl-D-galactopyranose often involves enzymatic synthesis using glycosyltransferases. These enzymes catalyze the transfer of a galactose moiety from a donor substrate to an acceptor molecule, resulting in the formation of the desired disaccharide. This method is advantageous due to its high specificity and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-O-α-D-Galactopyranosyl-D-galactopyranose can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the galactose units can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alditols, which are sugar alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include periodate and bromine water.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as thionyl chloride or tosyl chloride can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alditols (sugar alcohols).
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
3-O-α-D-Galactopyranosyl-D-galactopyranose has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying glycosidic bond formation and cleavage.
Biology: It serves as a substrate for glycosyltransferases and glycosidases, enzymes involved in carbohydrate metabolism.
Medicine: It is used in the development of glycomimetics, which are compounds that mimic the structure and function of carbohydrates.
Industry: It is used in the production of prebiotics, which promote the growth of beneficial gut bacteria
Mechanism of Action
The mechanism of action of 3-O-α-D-Galactopyranosyl-D-galactopyranose involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for glycosyltransferases, which catalyze the transfer of sugar moieties to acceptor molecules. This process is essential for the biosynthesis of complex carbohydrates and glycoconjugates. The compound also interacts with glycosidases, which hydrolyze glycosidic bonds, releasing free sugars .
Comparison with Similar Compounds
Similar Compounds
α-D-Galactosyl-(1→3)-D-galactose: A similar disaccharide with a different glycosidic linkage.
2-Acetamido-2-deoxy-3-O-α-D-galactopyranosyl-D-galactose: An amino sugar derivative with an acetamido group.
β-D-Galactopyranosyl-(1→4)-β-D-galactopyranose: Another disaccharide with a different glycosidic linkage.
Uniqueness
3-O-α-D-Galactopyranosyl-D-galactopyranose is unique due to its specific glycosidic linkage and its role in various biological processes. Its structure allows it to interact with specific enzymes and receptors, making it a valuable compound for studying carbohydrate metabolism and developing glycomimetics.
Biological Activity
Introduction
Alpha-D-galactosyl-(1→3)-D-galactose (often referred to as α-Gal) is a disaccharide composed of two galactose units linked by an α-(1→3) bond. This compound has garnered significant attention due to its biological activities, particularly in immunology and its role in allergic reactions. This article aims to provide a comprehensive overview of the biological activity associated with α-Gal, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure
The chemical structure of α-D-galactosyl-(1→3)-D-galactose can be represented as follows:
This structure indicates that it is a carbohydrate, specifically a disaccharide, which plays a crucial role in various biological processes.
Physical Properties
Property | Value |
---|---|
Molecular Weight | 342.30 g/mol |
Solubility | Soluble in water |
Taste | Sweet |
Immunological Role
α-Gal is recognized as a significant allergen, particularly in the context of Alpha-Gal Syndrome (AGS) . This syndrome is characterized by an IgE-mediated hypersensitivity reaction to the carbohydrate epitope α-Gal, which is present in mammalian meat and certain medical products. The following points summarize its immunological implications:
- Sensitization Mechanism : Individuals often become sensitized to α-Gal through bites from certain ticks, such as Amblyomma americanum. The tick saliva contains α-Gal epitopes that trigger the production of IgE antibodies against this carbohydrate .
- Clinical Manifestations : Reactions to α-Gal can occur several hours after exposure to mammalian products, distinguishing it from typical food allergies. Symptoms may include urticaria, gastrointestinal distress, and anaphylaxis .
Influence on Cancer Biology
Recent studies have explored the potential of α-Gal in cancer biology. The presence of glycan structures like α-Gal on tumor cells can influence immune recognition and response:
- Glycosylation of Therapeutics : Glycosylation with α-Gal has been shown to enhance the pharmacokinetic properties of anticancer agents, potentially improving their efficacy while reducing side effects .
- Targeting Glycan Receptors : Tumor cells often overexpress specific sugar transporters (e.g., GLUT1), which can be targeted by glycosylated drugs that include α-Gal residues .
Case Study 1: Alpha-Gal Syndrome
A study involving patients with AGS highlighted the correlation between tick bites and subsequent allergic reactions to mammalian meat. Patients reported delayed reactions after consuming beef or pork products, leading to significant lifestyle changes due to dietary restrictions .
Case Study 2: Glycosylated Anticancer Agents
Research demonstrated that attaching α-Gal to chemotherapeutic agents improved their selectivity towards cancer cells by exploiting the overexpression of galactose receptors on these cells. This approach has shown promise in reducing toxicity while maintaining therapeutic efficacy against various cancers .
Enzymatic Activity
Research has identified key enzymes involved in the metabolism of α-Gal:
- α-D-galactosidase (ADGal) : This enzyme cleaves terminal α-galactose moieties from glycoproteins and glycolipids, playing a crucial role in carbohydrate metabolism within ticks and potentially influencing AGS onset .
- β-1,4-galactosyltransferase : Involved in synthesizing glycoconjugates containing galactose residues, this enzyme's activity is essential for proper glycan formation and function .
Immunological Studies
Immunoblotting techniques have revealed a significant reduction in α-Gal levels in silenced tick salivary glands lacking ADGal activity. This finding underscores the importance of this enzyme in maintaining the levels of allergenic epitopes presented to hosts during tick feeding .
Properties
CAS No. |
7313-98-6 |
---|---|
Molecular Formula |
C12H22O11 |
Molecular Weight |
342.30 g/mol |
IUPAC Name |
(3R,4S,5S,6R)-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)7(17)8(18)12(22-3)23-10-6(16)4(2-14)21-11(20)9(10)19/h3-20H,1-2H2/t3-,4-,5+,6+,7+,8-,9-,10+,11?,12-/m1/s1 |
InChI Key |
QIGJYVCQYDKYDW-SDOYDPJRSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@H]([C@H](OC([C@@H]2O)O)CO)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Origin of Product |
United States |
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